molecular formula C20H18F3N5O4S B4199569 N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide

N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide

Cat. No.: B4199569
M. Wt: 481.5 g/mol
InChI Key: SWYSQJMQQVYOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a trifluoromethyl group, and a pyrrolidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the trifluoromethyl group and the pyrrolidinylacetamide moiety. Key reagents and conditions include:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Pyrrolidinylacetamide Moiety: This step involves the coupling of the pyrrolopyrimidine intermediate with a pyrrolidinylacetamide derivative using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biology: The compound is being studied for its potential interactions with biological macromolecules, which could lead to new insights into biological processes.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as catalysis or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may interact with proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents may have different properties and applications.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often have unique chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O4S/c1-10-4-2-5-11(8-10)28-15-14(16(31)25-18(28)33)19(17(32)24-15,20(21,22)23)26-12(29)9-27-7-3-6-13(27)30/h2,4-5,8H,3,6-7,9H2,1H3,(H,24,32)(H,26,29)(H,25,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYSQJMQQVYOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)NC2=S)C(C(=O)N3)(C(F)(F)F)NC(=O)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide
Reactant of Route 2
N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide
Reactant of Route 4
N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide
Reactant of Route 6
N-[1-(3-Methylphenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]-2-(2-oxopyrrolidin-1-YL)acetamide

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